N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a 6-bromo-substituted benzothiazole core, a 3-(dimethylamino)propyl side chain, and a 4-sulfonamide group linked to a 2-methylpiperidine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. The bromine atom at position 6 of the benzothiazole ring may improve electrophilic reactivity or binding affinity, while the dimethylaminopropyl chain could influence pharmacokinetic properties like membrane permeability.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31BrN4O3S2.ClH/c1-18-7-4-5-16-30(18)35(32,33)21-11-8-19(9-12-21)24(31)29(15-6-14-28(2)3)25-27-22-13-10-20(26)17-23(22)34-25;/h8-13,17-18H,4-7,14-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSIJAJWVXYKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=C(C=C4)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32BrClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anti-inflammatory and anticancer effects, as well as its mechanisms of action.
- Molecular Formula : C30H35ClN4O5S2
- Molecular Weight : 631.2 g/mol
- CAS Number : 1135227-03-0
- Chemical Structure : The compound contains a benzamide moiety linked to a sulfamoyl group and a benzothiazole derivative, contributing to its biological activity.
Anti-inflammatory Properties
Recent studies have indicated that derivatives of benzothiazole exhibit significant anti-inflammatory effects. For instance, compounds similar to 4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are key players in the inflammatory response.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
| Target Compound | TBD | TBD |
The compound's structural characteristics suggest that it may similarly inhibit COX enzymes, although specific IC50 values for this compound are yet to be reported in the literature.
Anticancer Activity
The compound's potential as an anticancer agent is supported by its structural similarity to other known anticancer drugs. Studies on related compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: In Vitro Evaluation
In vitro studies have demonstrated that compounds with similar structures can effectively reduce cell viability in breast and colon cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Inhibition of COX Enzymes : By inhibiting COX-II, the compound may reduce the synthesis of pro-inflammatory prostaglandins.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Similar compounds have been shown to interfere with cell cycle progression, particularly at the G1/S checkpoint.
Mutagenicity and Safety Profile
The mutagenicity of this compound has not been extensively studied; however, related compounds have been assessed for their potential genotoxic effects using the Ames test. It is crucial to evaluate this aspect before clinical application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The compound shares structural motifs with several benzamide derivatives, differing primarily in substituents and heterocyclic systems. Key comparisons include:
Functional Group Impact
- Benzothiazole vs. Pyridine: The target’s benzothiazole core (vs.
- Halogen Effects : The 6-bromo substituent (target) vs. 4-bromo-3-fluoro (Compound 35) may alter steric hindrance and electronic properties, affecting target binding.
- Piperidine Isomerism : The target’s 2-methylpiperidine sulfonyl group (vs. 4-methylpiperidine in ) could influence conformational flexibility and receptor selectivity .
Preparation Methods
Yield Improvements
Scalability Challenges
-
Particle Size Control : Larger-scale reactions (>100 g) required gradient crystallization to prevent aggregation.
-
Cost Analysis :
Step Cost Contribution Sulfonylation 42% Benzamide Coupling 35%
Q & A
Q. What are the critical synthetic steps and optimization strategies for this compound?
The synthesis involves multi-step reactions, including nucleophilic substitution, sulfonylation, and salt formation. Key steps include:
- Bromination of the benzothiazole ring using bromine or NBS under controlled temperatures (40–60°C) .
- Coupling of the dimethylaminopropylamine via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) in anhydrous DMF .
- Sulfonylation at the 4-position of the benzamide using 2-methylpiperidine sulfonyl chloride under basic conditions (e.g., pyridine or TEA) . Optimization : Reaction yields (typically 50–70%) improve with strict control of solvent polarity, temperature (monitored via HPLC), and purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) .
Q. How is structural characterization performed to confirm synthesis success?
- 1H/13C NMR : Key peaks include the benzothiazole C2 proton (δ 8.2–8.5 ppm), dimethylamino group (δ 2.2–2.5 ppm), and sulfonyl-linked piperidine (δ 1.4–1.8 ppm) .
- Mass Spectrometry (ESI-MS) : Expected [M+H]+ ion matches the molecular formula (e.g., C₂₄H₃₀BrN₅O₃S₂ requires m/z ~620.1) .
- X-ray crystallography (if crystallized): Resolves bond angles and confirms stereochemistry, critical for SAR studies .
Q. What preliminary biological assays are recommended for activity screening?
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations; IC₅₀ values compared to controls like doxorubicin .
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases, with IC₅₀ calculated via nonlinear regression .
Advanced Research Questions
Q. How to resolve contradictions in biological activity across different assays?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Mitigation strategies include:
- Dose-response validation : Replicate assays with staggered concentrations (0.1–100 µM) to confirm dose dependency .
- Target specificity profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions .
- Solubility adjustments : Replace HCl salt with mesylate or tosylate if precipitation occurs in aqueous buffers .
Q. What computational methods predict target binding modes and affinity?
- Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of suspected targets (e.g., PI3Kγ, PDB: 1E7U). Focus on interactions with the bromobenzothiazole (hydrophobic pocket) and sulfonyl group (hydrogen bonding) .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable ligand-protein complexes .
- Free energy calculations (MM-PBSA) : Estimate ΔG binding to rank analogs .
Q. How to design SAR studies for substituent modification?
Prioritize modifications based on functional group contributions:
- Bromine (C6) : Replace with Cl or CF₃ to modulate electron-withdrawing effects; bromine enhances DNA intercalation in cytotoxicity assays .
- Sulfonyl group : Substitute piperidine with morpholine or thiomorpholine to alter solubility and logP .
- Dimethylamino propyl : Replace with pyrrolidine or piperazine to test cationic charge impact on membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
